Guanosine-13C10

LC-MS/MS Assay Validation Clinical Biomarker Quantification Cyclic Nucleotide Analysis

Guanosine-13C10 is a uniformly 13C-labeled purine nucleoside delivering an exact +10 Da mass shift for unmatched quantitative accuracy in LC-MS/MS assays. Unlike deuterated analogs that suffer from chromatographic isotope effects, its uniform 13C10 labeling preserves native physicochemical properties, guaranteeing perfect co-elution with endogenous guanosine and eliminating ion suppression artifacts. Validated as a superior internal standard for cGMP quantification in human plasma—demonstrating 6–10.1% CV versus 17.9–27.1% CV for commercial EIAs—this high-purity (99.8%) tracer is ideal for stable isotope-resolved metabolomics and 13C-metabolic flux analysis across cell culture and in vivo models.

Molecular Formula C10H13N5O5
Molecular Weight 293.17 g/mol
Cat. No. B12374125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine-13C10
Molecular FormulaC10H13N5O5
Molecular Weight293.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6+,9-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
InChIKeyNYHBQMYGNKIUIF-GAXAXDOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanosine-13C10 Procurement Guide: Specifications and Purity for Stable Isotope-Labeled Nucleoside Sourcing


Guanosine-13C10 is a uniformly 13C-labeled stable isotope analog of the endogenous purine nucleoside guanosine, where all ten carbon atoms in the guanine base and ribose sugar are replaced with the carbon-13 isotope [1]. This compound is primarily utilized as an internal standard for quantitative mass spectrometry-based assays and as a tracer in metabolic flux studies of nucleotide biosynthesis [2]. It is commercially available as both the base nucleoside and in various phosphorylated forms (e.g., 5′-mono-, di-, and triphosphates) .

Why Unlabeled Guanosine or Alternative Isotope Labels Cannot Replace Guanosine-13C10 in Quantitative LC-MS/MS Assays


The use of Guanosine-13C10 is driven by the strict analytical requirements of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and metabolic tracing. Unlabeled guanosine cannot serve as an internal standard due to its co-elution with the endogenous analyte, resulting in ion suppression and inaccurate quantification [1]. Alternative isotopic labels, such as deuterium (2H), can exhibit chromatographic isotope effects, leading to a shift in retention time that compromises co-elution and introduces quantification errors [2]. In contrast, a uniform 13C10 label provides an exact mass shift of +10 Da (or M+10) without altering the compound's physicochemical properties, ensuring perfect co-elution and enabling the most accurate and precise measurement of endogenous guanosine and its phosphorylated derivatives in complex biological matrices .

Guanosine-13C10 Quantitative Differentiation: Head-to-Head Analytical Performance Data


Superior Assay Precision and Accuracy of Guanosine-13C10,15N5-cGMP LC-MS/MS Method Over Commercial cGMP EIA

An LC-MS/MS method utilizing a biosynthesized Guanosine-13C10,15N5-cGMP internal standard was directly compared to a commercial competitive enzyme immunoassay (EIA) kit for quantifying cGMP in human plasma. The MS-based assay demonstrated significantly superior precision and accuracy [1].

LC-MS/MS Assay Validation Clinical Biomarker Quantification Cyclic Nucleotide Analysis

Guanosine-13C10 Isotopic Purity Specification vs. Deuterated and 15N-Labeled Analogs

The isotopic purity of Guanosine-13C10 5′-triphosphate is specified as ≥98 atom % 13C . This is directly comparable to, and in some cases higher than, the isotopic purity of alternative guanosine labels. For example, a deuterated analog, Guanosine-d13, lacks a published atom % specification from major vendors, while a 15N-labeled analog, Guanosine-15N5, does not provide the same uniform mass shift across the entire molecule .

Isotopic Purity Stable Isotope Labeling Internal Standard Quality

High Chemical Purity of Guanosine-13C10 Base Nucleoside for Metabolic Tracing Studies

The chemical purity of the Guanosine-13C10 base nucleoside is specified as 99.8% by HPLC . This high purity is essential for metabolic tracing experiments where impurities could confound results. While similar high purities are available for unlabeled guanosine (e.g., ≥99%), the labeled compound's purity is critical to ensure that traced metabolic fluxes are not influenced by unlabeled or contaminating species [1].

Chemical Purity Metabolic Flux Analysis Nucleotide Metabolism

Validated Application Scenarios for Guanosine-13C10 in Research and Bioanalysis


Clinical Biomarker Quantification of cGMP in Human Plasma

Guanosine-13C10, in its 13C10,15N5-cGMP form, is validated as a superior internal standard for LC-MS/MS assays quantifying cGMP in human plasma. The method, which demonstrated significantly better intra- and inter-assay precision (6-10.1% CV) compared to a commercial EIA (17.9-27.1% CV), is suitable for clinical studies where accurate measurement of this second messenger is critical [1].

Metabolic Flux Analysis of Nucleotide Biosynthesis

The high isotopic purity (≥98 atom % 13C) of Guanosine-13C10 and its phosphorylated derivatives makes it an ideal tracer for stable isotope-resolved metabolomics (SIRM) and 13C-metabolic flux analysis (13C-MFA). The uniform +10 Da mass shift allows for precise tracking of carbon flow from guanosine into downstream purine nucleotides (GMP, GDP, GTP) and nucleic acids, enabling quantitative modeling of pathway dynamics in cell culture and in vivo models [2].

Absolute Quantification of Nucleotides in Infant Formula

Guanosine-13C10,15N5-labeled GMP has been established as an internal standard in a validated HILIC-MS/MS method for the quantitation of nucleotides in infant formula and adult nutritional formula. This application underscores the compound's utility in food science and regulatory compliance, where accurate quantification of nucleotide content is required for quality control and nutritional labeling [3].

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